molecular formula C11H14ClNO B076033 2-Chloro-N,N-diethylbenzamide CAS No. 10345-79-6

2-Chloro-N,N-diethylbenzamide

Cat. No.: B076033
CAS No.: 10345-79-6
M. Wt: 211.69 g/mol
InChI Key: MZJHBUKIOBJCAW-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and the amide nitrogen is substituted with two ethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with diethylamine. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds as follows:

2-chlorobenzoyl chloride+diethylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{diethylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+diethylamine→this compound+HCl

The reaction mixture is usually stirred at room temperature for several hours, and the product is then isolated by extraction and purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethylbenzamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Hydrolysis: 2-chlorobenzoic acid and diethylamine.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Derivatives of this compound have shown promise as antitumor agents, particularly in targeting hypoxic tumor cells.

    Industry: Utilized in the development of agricultural chemicals, such as insecticides.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethylbenzamide and its derivatives involves interaction with specific molecular targets. For instance, in the context of its antitumor activity, the compound may act as a hypoxia-selective cytotoxin, targeting hypoxic tumor cells by inducing oxidative stress and disrupting cellular homeostasis. The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylbenzamide
  • 2-Chloro-N,N-diisopropylbenzamide
  • 2-Chloro-N,N-diethyl-4-methylbenzamide

Uniqueness

2-Chloro-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its dimethyl and diisopropyl analogs, the diethyl substitution provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis and a promising candidate for various applications .

Properties

IUPAC Name

2-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJHBUKIOBJCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145863
Record name 2-Chloro-N,N-diethylbenzamide
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10345-79-6
Record name 2-Chloro-N,N-diethylbenzamide
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Record name 2-Chloro-N,N-diethylbenzamide
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Record name 10345-79-6
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Record name 2-Chloro-N,N-diethylbenzamide
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Record name 2-chloro-N,N-diethylbenzamide
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Record name 2-CHLORO-N,N-DIETHYLBENZAMIDE
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Synthesis routes and methods I

Procedure details

2-Chlorobenzoyl chloride is reacted with diethylamine using General Method E1 or E2 to produce the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Chloro-N,N-diethylbenzamide in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a crucial starting material for the synthesis of xanthones and thioxanthones, as demonstrated in the research by []. The compound's structure, featuring a chlorine atom at the ortho position of the benzamide moiety, enables its participation in nucleophilic aromatic substitution reactions. This reactivity is key to introducing structural diversity into the target heterocycles. The research highlights the compound's utility in preparing these biologically relevant scaffolds.

Q2: Can you elaborate on the synthetic route employed in the study utilizing this compound for xanthone and thioxanthone synthesis?

A2: The synthesis outlined in [] utilizes η6-2-Chloro-N,N-diethylbenzamide-η5-Cyclopentadienyl Iron Hexafluorophosphate as a key intermediate. This iron complex is prepared from this compound and subsequently undergoes nucleophilic aromatic substitution reactions with either phenoxides or thiophenoxides. This step is crucial for introducing the oxygen or sulfur atom required for the xanthone or thioxanthone core, respectively. Following decomplexation of the iron moiety, a directed remote metalation facilitates the ring closure, furnishing the desired heterocyclic products.

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